Product packaging for Microcystin YR(Cat. No.:CAS No. 101064-48-6)

Microcystin YR

Cat. No.: B028357
CAS No.: 101064-48-6
M. Wt: 1045.2 g/mol
InChI Key: OWHASZQTEFAUJC-GJRPNUFSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Microcystin YR (MC-YR) is a cyclic heptapeptide hepatotoxin produced by various genera of cyanobacteria, such as Microcystis aeruginosa . It is a potent and specific inhibitor of eukaryotic protein phosphatases PP1 and PP2A, making it an invaluable tool for studying cellular signaling pathways, phosphorylation dynamics, and the molecular mechanisms of toxicity. The core structure of MC-YR is cyclo(-D-Ala1-Tyr2-D-MeAsp3-Arg4-Adda5-D-Glu6-Mdha7-), where the tyrosine (Tyr) residue at position 2 differentiates it from other common variants like Microcystin-LR. This Tyr residue confers a characteristic absorption maximum and provides a hydroxyl group that may be useful for chemical conjugation. The ADDA side chain is essential for the toxin's biological activity and binding to its target enzymes. Key Research Applications: Environmental Analysis: Serves as a critical reference standard for the quantification and monitoring of microcystin contamination in water samples, supporting public health and ecological risk assessments. Mechanistic Toxicology: Used to investigate the cascade of cytotoxic and genotoxic effects in animal cells, including the induction of oxidative stress, mitochondrial dysfunction, and the triggering of apoptosis. Cell Signaling Studies: As a potent inhibitor of PP1 and PP2A, it is used to study the role of protein phosphorylation/dephosphorylation in the regulation of fundamental cellular processes. Biochemical Research: The toxin has been shown to inhibit the synthesis of proteases such as cathepsin D and L, and arginine aminopeptidase, providing insights into its broader biochemical impact. This product is classified as For Research Use Only (RUO) and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C52H72N10O13 B028357 Microcystin YR CAS No. 101064-48-6

Properties

IUPAC Name

(5R,8S,11R,12S,15S,18S,19S,22R)-15-[3-(diaminomethylideneamino)propyl]-8-[(4-hydroxyphenyl)methyl]-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H72N10O13/c1-28(25-29(2)41(75-8)27-34-13-10-9-11-14-34)16-21-37-30(3)44(65)59-39(50(71)72)22-23-42(64)62(7)33(6)47(68)56-32(5)46(67)60-40(26-35-17-19-36(63)20-18-35)49(70)61-43(51(73)74)31(4)45(66)58-38(48(69)57-37)15-12-24-55-52(53)54/h9-11,13-14,16-21,25,29-32,37-41,43,63H,6,12,15,22-24,26-27H2,1-5,7-8H3,(H,56,68)(H,57,69)(H,58,66)(H,59,65)(H,60,67)(H,61,70)(H,71,72)(H,73,74)(H4,53,54,55)/b21-16+,28-25+/t29-,30-,31-,32+,37-,38-,39+,40-,41-,43+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWHASZQTEFAUJC-GJRPNUFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC2=CC=C(C=C2)O)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC3=CC=CC=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(=C)N(C(=O)CC[C@@H](NC1=O)C(=O)O)C)C)CC2=CC=C(C=C2)O)C(=O)O)C)CCCN=C(N)N)/C=C/C(=C/[C@H](C)[C@H](CC3=CC=CC=C3)OC)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H72N10O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00880086
Record name Microcystin YR
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00880086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1045.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101064-48-6
Record name Microcystin YR
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Record name Microcystin YR
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Microcystin YR
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Record name MICROCYSTIN-YR
Source FDA Global Substance Registration System (GSRS)
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Environmental Dynamics and Ecological Research of Microcystin Yr

Occurrence and Distribution in Freshwater Ecosystems

Microcystin (B8822318) YR is one of over 250 known variants of microcystins and is commonly found in freshwater ecosystems worldwide that experience cyanobacterial blooms. wikipedia.org Its presence is intricately linked to the proliferation of specific toxin-producing cyanobacteria.

The concentration of Microcystin YR in freshwater bodies exhibits significant geographical and seasonal fluctuations. These variations are influenced by a combination of local environmental conditions and the dynamics of cyanobacterial populations.

In a study of natural blooms of Microcystis in Japan, the levels of this compound were found to range from 9 to 356 µg/g dry weight of biomass. who.int This wide range highlights the considerable variability in MC-YR production even within the same geographical region.

Seasonal changes also play a critical role in the concentration of MC-YR. For instance, in a study of three eutrophic lakes, MC-YR was detected in Lake Bromont, where it became the dominant variant in August and for the remainder of the sampling season. plos.org This suggests a seasonal shift in the production of different microcystin congeners.

Table 1: Reported Concentrations of this compound in Freshwater Ecosystems

Location/StudyConcentration RangeDominant Season
Natural blooms of Microcystis in Japan9 to 356 µg/g dry weight of biomassNot Specified
Lake BromontDominant microcystin variantAugust onwards

The production of this compound is associated with several species of cyanobacteria that are known to form harmful algal blooms. While Microcystis aeruginosa is a well-known producer of various microcystins, specific strains may have a predisposition for synthesizing certain variants. wikipedia.org

Research has identified that Microcystis aeruginosa strain YC is a producer of Microcystin-YR. jeb.co.in In a study of three eutrophic lakes, the relative biomass of Aphanizomenon flos-aquae was associated with the presence of MC-YR, although this species is not generally considered a primary producer of microcystins. plos.org This association could be indirect, possibly indicating co-occurrence with MC-YR producing species or other complex ecological interactions.

Environmental Factors Influencing this compound Production

Nutrient concentrations, particularly nitrogen and phosphorus, are key factors in regulating the growth of cyanobacteria and, consequently, the production of their toxins. The availability of these nutrients can influence the synthesis of different microcystin congeners.

In a study investigating the effects of nitrogen on Microcystis aeruginosa YC, the production of MC-YR was observed when the cyanobacterium was grown in nitrogen concentrations ranging from 1 to 20 mg/L. jeb.co.in However, under phosphorus-limited conditions, MC-YR was not detected in cultures of Microcystis aeruginosa UTEX 2388. ca.gov This suggests that the production of MC-YR can be dependent on the specific nutrient limitations faced by the cyanobacteria.

Light is a fundamental resource for photosynthetic cyanobacteria, and its intensity and quality can significantly impact their metabolic processes, including the production of microcystins.

Research has shown that an increase in light intensity can lead to a shift in the production of intracellular microcystin congeners. In a study on two toxic strains of Microcystis aeruginosa, an increase in light intensity from 70 to 105 μmol photons/m²·s resulted in a shift from the production of MC-RR and MC-YR to the more toxic MC-LR. acs.org This suggests that under high light conditions, the synthesis of MC-YR may be reduced in favor of other variants.

Carbon Dioxide Concentration

Conversely, under nitrogen-limited conditions, elevated partial pressure of CO2 (pCO2) may alter the carbon-to-nitrogen (C:N) ratio within cyanobacterial cells. This shift in cellular stoichiometry can influence the synthesis of secondary metabolites like microcystins. A study hypothesized that elevated pCO2 would favor the production of microcystin variants with higher C:N ratios, which are often more toxic. Experimental results supported this, showing that under nitrogen limitation, an increase in pCO2 led to a shift in the cellular microcystin composition toward more toxic variants. Another study found that elevated CO2 significantly decreased the cellular quotas of N-rich toxins like microcystin but increased the quotas of N-poor toxins like anatoxin.

Experimental ConditionEffect on Microcystis and Microcystin (MC)Source
Elevated CO2 (750 μL/L) in situIncreased competitive ability of non-MC-producing strains over MC-producing strains.
Elevated CO2 (750 μL/L) in situDecline in total microcystin concentration in the water.
Elevated pCO2 (1200 μatm) under N-limitationShift in cellular composition toward more toxic microcystin variants with higher C:N ratios.
Elevated CO2 with NO3- enrichmentSignificant decrease in cellular quotas of N-rich microcystins.

Bioaccumulation and Trophic Transfer in Aquatic Food Webs

Microcystins, including the YR variant, can be transferred from cyanobacteria to various organisms within aquatic ecosystems, a process known as bioaccumulation. This occurs primarily through two pathways: direct uptake of dissolved toxins from the water and ingestion of toxic cyanobacterial cells or contaminated food sources.

A wide range of aquatic animals, such as fish, shrimp, snails, and bivalves, have been shown to accumulate microcystins in their tissues. Zooplankton are a critical link in the transfer of these toxins through the food web. Once ingested by fish, microcystins are transported via the bloodstream to various organs, with accumulation often being highest in the liver, kidney, and intestines, and generally lower in muscle tissue.

Research in eutrophic lakes has confirmed the presence of various microcystin congeners in fish tissues. A study of fish from Lake Tai, China, detected Microcystin-LR, -RR, and -YR, with the highest concentrations found in omnivorous fish, followed by phytoplanktivorous and carnivorous fish. In a Brazilian lagoon, high levels of microcystins were detected in the tissues of tilapia (Oreochromis niloticus). Similarly, studies in Swedish lakes found the highest microcystin concentrations in invertebrates like zooplankton and benthos, with lower levels typically found in fish. The maximum level recorded in fish liver (smelt) was 2.7 µg g⁻¹ dry weight, while muscle tissue concentrations were significantly lower.

Organism GroupToxin Variant(s) DetectedMaximum Concentration RecordedAccumulation Site(s)Source(s)
Fish (Omnivorous)MC-LR, MC-RR, MC-YRNot specifiedTissues
Fish (Smelt)Microcystins (general)2.7 µg g⁻¹ dwLiver
Fish (Bleak, Smelt, Pike-perch, Roach)Microcystins (general)0.10–0.18 µg g⁻¹ dwMuscle
ZooplanktonMicrocystins (general)9 µg g⁻¹ dwTissues
BenthosMicrocystins (general)10 µg g⁻¹ dwTissues
GastropodsMC-LRUp to 120 µg g⁻¹Tissues

The transfer of microcystins from primary consumers, like zooplankton and benthic invertebrates, to higher trophic levels, such as fish, is well-documented. However, the question of whether these toxins biomagnify—increase in concentration at successively higher levels in the food chain—is a subject of debate, with conflicting results from various studies.

Some research suggests that biodilution, a decrease in toxin concentration with increasing trophic level, occurs. An experimental food chain study demonstrated that while microcystins were effectively transferred from herbivorous Daphnia pulex to predatory damselfly larvae (Enallagma sp.), the concentration of the toxins decreased from the primary to the secondary consumer. This supports the concept of trophic transfer and bioaccumulation but not biomagnification. The primary route of transfer was found to be through the tissues of the prey, with a negligible contribution from gut contents.

Conversely, other studies have observed an increase in microcystin concentration with each trophic level. The accumulation patterns appear to be complex, potentially depending on the specific food web structure, the species involved, and the chemical characteristics of the microcystin variants. Accumulation of MC-LR in aquatic food webs appears to occur significantly in primary consumers, with subsequent transfer to higher trophic levels being probable.

Environmental Fate and Persistence in Water Systems

Microcystins are chemically stable cyclic heptapeptides, which contributes to their persistence in aquatic environments. Due to their cyclic structure, they are resistant to hydrolysis at near-neutral pH. Once released from cyanobacterial cells during senescence or lysis, dissolved microcystins can remain in the water column for extended periods. The estimated half-life for MC-LR in a natural system is approximately 90–120 days per meter of water depth. The fate of these toxins in water is governed by several processes, including dilution, adsorption to sediment and suspended particles, photolysis, and, most significantly, microbial degradation.

Several natural processes contribute to the breakdown of microcystins in aquatic ecosystems. Photolysis, or degradation by sunlight, can occur, but its effectiveness is often limited in natural systems. The rate of photolysis is dependent on factors such as water depth, pH, and the concentration of photosensitizing substances like humic acids, which can shield the toxins from light. Adsorption onto sediments and other suspended particulate matter also serves as a removal mechanism from the water column, although this may simply sequester the toxin rather than degrade it. Among the natural attenuation processes, biodegradation by aquatic microorganisms is considered the primary and most efficient mechanism for the detoxification and removal of microcystins from the environment.

Microbial degradation is a highly efficient and environmentally friendly method for eliminating microcystins. Numerous bacterial strains capable of breaking down these toxins have been identified. The bacterium Sphingopyxis sp. USTB-05 has demonstrated a strong capability to degrade this compound (MC-YR). In a laboratory setting, crude enzymes from this bacterium completely eliminated an initial concentration of 14.8 mg/L of MC-YR within 10 hours.

The biodegradation of MC-YR by Sphingopyxis sp. USTB-05 involves a multi-step enzymatic pathway:

Linearization: The first enzyme, a microcystinase, cleaves the peptide bond between the Adda and Arginine (Arg) residues, converting the cyclic MC-YR structure into a linear form.

Peptide Cleavage: A second enzyme, a serine protease, cleaves the peptide bond between Alanine (B10760859) (Ala) and Tyrosine (Tyr) in the linearized MC-YR. This action produces two smaller peptide products: a tetrapeptide (Adda-Glu-Mdha-Ala) and a tripeptide (Tyr-Masp-Arg).

Further Degradation: Subsequent enzymatic actions by peptidases break down these intermediate products. The tetrapeptide is converted to Adda, and the tripeptide is cleaved to produce Tyr and a dipeptide (Masp-Arg).

This detailed pathway highlights a sophisticated microbial mechanism for the complete detoxification of the complex MC-YR molecule.

StepEnzymeActionProductsSource
1MicrocystinaseCleaves Adda-Arg bond in cyclic MC-YRLinear MC-YR
2Serine ProteaseCleaves Ala-Tyr bond in linear MC-YRTetrapeptide (Adda-Glu-Mdha-Ala) and Tripeptide (Tyr-Masp-Arg)
3PeptidaseConverts the tetrapeptideAdda
4PeptidaseCleaves the tripeptideTyrosine (Tyr) and Dipeptide (Masp-Arg)

Microcystin-YR (MC-YR) is a cyclic heptapeptide (B1575542) cyanotoxin produced by various genera of cyanobacteria, including Microcystis, Anabaena, and Planktothrix. Along with Microcystin-LR and Microcystin-RR, it is considered one of the most common and well-studied microcystin variants mdpi.comnih.govvfu.cz. The toxicity of microcystins, including MC-YR, is primarily attributed to their potent inhibition of specific protein phosphatases and their ability to induce oxidative stress within cells mdpi.comnih.govnih.gov.

Molecular Toxicology and Cellular Mechanisms of Microcystin Yr

Oxidative Stress Induction and Reactive Oxygen Species (ROS) Generation

Beyond protein phosphatase inhibition, the induction of oxidative stress and the generation of reactive oxygen species (ROS) are significant mechanisms contributing to the toxicity of microcystins, including MC-YR mdpi.comnih.govnih.govnih.govmdpi.commdpi.comrsdjournal.orgca.govscientificarchives.comresearchgate.netepa.govnih.govmdpi.comresearchgate.net. Oxidative stress is characterized by an imbalance between the production and removal of ROS, leading to potential damage to cellular components mdpi.comresearchgate.net.

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Cellular Apoptosis and Necrosis Pathways

Microcystins, including MC-YR, are known to induce both apoptosis (programmed cell death) and necrosis (uncontrolled cell death) depending on factors such as dose and exposure duration. nih.govresearchgate.net Apoptosis is a regulated process characterized by specific morphological and biochemical changes, while necrosis is often associated with cellular swelling and lysis. researchgate.net The mechanisms underlying microcystin-induced cell death involve protein phosphatase inhibition, generation of reactive oxygen species (ROS), disruption of the cytoskeleton, and alterations in calcium homeostasis. nih.gov

Mitochondrial Apoptosis Pathway Activation

The mitochondria play a central role in initiating the intrinsic apoptotic pathway. nih.gov Microcystins can induce mitochondrial dysfunction, which is a key event in activating this pathway. nih.govscientificarchives.commdpi.com This dysfunction can manifest as increased ROS production, loss of mitochondrial membrane potential (MMP), and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. nih.govmdpi.comnih.gov Cytochrome c then interacts with other proteins to form the apoptosome, which subsequently activates a cascade of caspases, particularly caspase-9, leading to the execution of apoptosis. nih.govnih.gov Studies have shown that microcystin (B8822318) exposure can lead to increased expression of pro-apoptotic proteins like Bax and decreased expression of anti-apoptotic proteins like Bcl-2, further promoting mitochondrial-mediated apoptosis. scientificarchives.comnih.gov

Endoplasmic Reticulum (ER) Stress-Induced Apoptosis

The endoplasmic reticulum (ER) is crucial for protein synthesis, folding, and processing. researchgate.net Microcystins have been shown to induce ER stress by disrupting ER function, leading to the accumulation of unfolded or misfolded proteins. researchgate.netnih.govfrontiersin.org This triggers the unfolded protein response (UPR), a cellular mechanism aimed at restoring ER homeostasis. researchgate.net However, if ER stress is severe or prolonged, it can activate apoptotic pathways. researchgate.netnih.gov ER stress-induced apoptosis involves the upregulation of specific proteins such as GRP78, ATF-6, PERK, IRE1, and CHOP. nih.gov Calcium release from the ER and the cellular redox state have also been implicated as signaling events in ER stress-induced apoptosis. nih.gov

Caspase Activation and Programmed Cell Death

Caspases are a family of cysteine proteases that are essential executioners of apoptosis. nih.govmdpi.com Their activation is a highly conserved feature of programmed cell death. nih.govmdpi.com Microcystins induce the activation of caspases, particularly caspase-3 and caspase-9, which are key components of the mitochondrial and downstream apoptotic pathways. nih.govnih.govspandidos-publications.com Caspase-9 is activated within the apoptosome, which then cleaves and activates executioner caspases like caspase-3. nih.govspandidos-publications.com Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. spandidos-publications.com Inhibition of caspase activity has been shown to reduce microcystin-induced apoptosis, highlighting the critical role of these enzymes in the cell death process. nih.govspandidos-publications.com

Disruption of Calcium Homeostasis

Calcium ions play a vital role in numerous cellular processes, and maintaining calcium homeostasis is crucial for cell survival. nih.govnih.gov Microcystins can disrupt intracellular calcium levels, contributing to their cytotoxic effects and the induction of cell death. nih.govnih.govfrontiersin.org This disruption can involve the release of calcium from intracellular stores, such as the ER and mitochondria, leading to elevated cytoplasmic calcium concentrations. mdpi.comnih.govfrontiersin.org Altered calcium homeostasis can activate calcium-dependent enzymes, including calcineurin and calcium/calmodulin-dependent protein kinase II (CaMKII), which have been implicated in microcystin-mediated cell death pathways. nih.govnih.gov Inhibition of calcineurin has been shown to decrease microcystin-mediated apoptosis and necrosis, supporting the role of calcium dysregulation. nih.gov

Cytoskeletal Disruption and Morphological Changes

A prominent effect of microcystin exposure is the disruption of the cytoskeleton, leading to significant changes in cell morphology and integrity. nih.govmdpi.complos.orgresearchgate.net The cytoskeleton, composed of microfilaments, intermediate filaments, and microtubules, is essential for maintaining cell shape, facilitating cell movement, and supporting intracellular transport. researchgate.netcore.ac.uk

Alteration of Actin Filaments and Microtubules

Microcystins directly impact the organization and dynamics of actin filaments (microfilaments) and microtubules. mdpi.commdpi.comnih.govnih.govnih.gov Disruption of actin filaments is a well-documented effect, leading to their rearrangement, aggregation, and eventual collapse. nih.govmdpi.comresearchgate.net This can result in changes such as membrane blebbing, loss of microvilli, and disruption of cell-cell interactions. nih.govmdpi.comresearchgate.net Studies have observed cytoplasmic aggregation of actin filaments in various cell types following microcystin exposure. nih.govmdpi.com

Microcystins also affect microtubules, which are involved in maintaining cell shape, intracellular transport, and cell division. core.ac.uknih.gov While the effects on intermediate filaments may sometimes precede those on microtubules and microfilaments, alterations in microtubule organization have been observed. core.ac.uknih.gov The disruption of cytoskeletal components by microcystins is linked to their primary mechanism of protein phosphatase inhibition, as these phosphatases regulate the phosphorylation status of many cytoskeletal proteins. nih.govmdpi.comcore.ac.uknih.gov Oxidative stress can also contribute to cytoskeletal damage induced by microcystins. nih.govmdpi.com

Impact on Cell Shape and Integrity

Microcystins, including MC-YR, are known to disrupt cellular shape and integrity primarily through their inhibitory effects on protein phosphatases PP1 and PP2A. This inhibition leads to the hyperphosphorylation of key cytoskeletal proteins, including those forming microfilaments, intermediate filaments, and microtubules. The resulting aberrant phosphorylation causes a disorganization and collapse of the cellular cytoskeleton. food.gov.ukresearcher.lifemdpi.comrsdjournal.orgnih.gov

Studies have shown that microcystin exposure can lead to significant alterations in cell morphology, such as changes in hepatocyte shape and the disruption of hepatocyte cords in the liver, the primary target organ for microcystins due to the presence of organic anion transporting polypeptides (OATPs) that facilitate their uptake. food.gov.ukmdpi.com While much of the research on cytoskeletal disruption has focused on MC-LR, the shared mechanism of PP1 and PP2A inhibition across microcystin variants suggests a similar impact for MC-YR. food.gov.ukmdpi.comrsdjournal.org For instance, microcystin-elicited cytoskeletal disruption occurs through mechanisms including altered expression of cytoskeletal genes, hyperphosphorylation of cytoskeletal proteins, and the generation of reactive oxygen species (ROS). mdpi.com

Although one study noted that Microcystin-YR did not induce significant effects in human fibroblasts at lower concentrations and only caused morphological changes similar to okadaic acid at very high microinjected concentrations, suggesting potential differences in cellular uptake or sensitivity in certain cell types, the fundamental mechanism of cytoskeletal disruption via PP inhibition is well-established for microcystins. nih.gov The destabilization of the cytoskeleton and microtubules is a direct consequence of PP inhibition, leading to altered cellular function and potentially apoptosis or necrosis. food.gov.uk

Genotoxicity and DNA Damage

The genotoxicity of microcystins, including MC-YR, is a significant aspect of their toxicity profile, involving the induction of DNA damage and interference with DNA repair mechanisms. food.gov.ukresearcher.lifersdjournal.orgsigmaaldrich.comnih.govsemanticscholar.orgd-nb.inforesearchgate.netresearchgate.netnih.gov While the genotoxic mechanisms are not fully elucidated and can be dose- and cell-type dependent, evidence suggests both direct and indirect pathways. nih.gov

Induction of DNA Strand Breaks and Adducts

Microcystins, such as MC-LR and MC-YR, have been shown to induce DNA strand breaks in various cell types, both in vitro and in vivo. sigmaaldrich.comnih.govsemanticscholar.orgd-nb.inforesearchgate.netresearchgate.netnih.govepa.govnih.govresearchgate.netdfg.de These breaks are often transient and are believed to be related to oxidative stress and the subsequent repair processes. researchgate.netresearchgate.net Studies using the comet assay have demonstrated dose- and time-dependent increases in DNA strand breaks following exposure to microcystins. researchgate.netdfg.de

While the formation of direct microcystin-DNA adducts has not been clearly demonstrated, evidence suggests that oxidative DNA damage, such as the formation of 8-oxo-deoxyguanosine (8-oxo-dG), plays a role in microcystin-induced DNA damage. nih.govd-nb.inforesearchgate.netresearchgate.netnih.gov Enzyme-modified comet assays have provided evidence that a substantial portion of microcystin-induced DNA strand breaks originate from the excision of oxidative DNA adducts, particularly oxidized purines. researchgate.netresearchgate.netnih.gov This suggests an indirect genotoxic mechanism mediated by reactive oxygen species (ROS) generated as a result of microcystin exposure. rsdjournal.orgnih.govresearchgate.netresearchgate.net

Research findings on microcystin-induced DNA strand breaks:

Microcystin VariantCell Type/ModelEffect on DNA Strand BreaksReference
Microcystins (general)Multiple organs (in vivo)Induces DNA damage epa.gov
MC-LRHepG2 cells (in vitro)Induces transient DNA strand breaks researchgate.net
MC-LRHuman lymphocytes (in vitro)Induces DNA damage dfg.de
MC-LRMouse liver (in vivo)Induces DNA strand breaks dfg.de
MC-LRVero-E6 and HepG2 cells (in vitro)Comet assay results negative in Vero-E6, transient increase in mouse leukocytes nih.gov

Inhibition of DNA Repair Mechanisms

Microcystins have been shown to inhibit DNA repair mechanisms, further contributing to their genotoxic potential. food.gov.ukresearcher.lifenih.govresearchgate.netepa.govdfg.determedia.plnih.gov The inhibition of protein phosphatases PP1 and PP2A is central to this effect, as these phosphatases are involved in regulating key proteins in DNA repair pathways, such as nucleotide excision repair (NER) and DNA double-strand break (DSB) repair by nonhomologous end joining (NHEJ). termedia.plnih.gov

Studies have indicated that microcystin-LR can retard or inhibit the repair of DNA damaged by irradiation in human lymphocytes. dfg.de The inhibition of PP1 and PP2A by microcystins can lead to the hyperphosphorylation and altered activity of proteins crucial for DNA repair, including DNA-dependent protein kinase (DNA-PK), which is involved in NHEJ. nih.gov The nuclear phosphoprotein p53, which plays a role in DNA repair, apoptosis, and tumor suppression, is also a substrate of PP2A, and its activity is likely regulated by microcystins. nih.govmdpi.com

Chromosomal Aberrations and Micronucleus Formation

Microcystins have been associated with the induction of chromosomal aberrations and micronucleus formation, indicators of clastogenic (chromosome breakage) and/or aneugenic (chromosome loss) effects. sigmaaldrich.comnih.govsemanticscholar.orgresearchgate.netdfg.demdpi.com Studies using the micronucleus assay have reported increased frequencies of micronuclei in various cell lines and in vivo models following microcystin exposure. nih.govsemanticscholar.orgresearchgate.netdfg.de

The induction of micronuclei by microcystins suggests their capacity to cause permanent chromosome damage. nih.gov This can occur through chromosome fragmentation or aneuploidy. nih.gov Abnormalities in mitotic spindle formation and function, which are regulated by protein phosphorylation, are considered a likely mechanism for the aneugenic effects of microcystins due to their PP inhibitory activity. semanticscholar.orgresearchgate.netmdpi.com Disrupted or multipolar spindles can lead to lagging chromosomes during cell division, which can then form micronuclei. semanticscholar.orgresearchgate.netmdpi.com

Research findings on microcystin-induced chromosomal aberrations and micronuclei:

Microcystin VariantCell Type/ModelEffectReference
MC-LRHuman lymphoblastoid TK6 cells (in vitro)Increased micronucleus frequency termedia.pl
MC-LRHuman-hamster hybrid AL cell line (in vitro)Increased micronucleus frequency termedia.pl
MC-LRVero-E6 and HepG2 cells (in vitro)Significant increase in MN frequency nih.gov
MC-LRMouse reticulocytes (in vivo)Significant increase in MN frequency nih.gov
MCYPlant cells (in vitro)Abnormal division spindle, micronucleus formation mdpi.com
Microcystins (general)Allium test method (in vivo)Micronuclei, chromosomal aberrations (bridges, fragments), mitotic abnormalities semanticscholar.org

Some studies, however, have reported negative results for chromosomal aberrations and micronucleus formation in certain cell types, highlighting the complexity and context-dependency of these effects. food.gov.uknih.govdfg.determedia.pl

Oncogenic Pathways and Tumor Promotion

Microcystins, including MC-YR, are recognized as tumor promoters, primarily in the liver. food.gov.ukresearcher.lifersdjournal.orgsemanticscholar.orgnih.govresearchgate.netmdpi.commdpi.comresearchgate.netmdpi.com Their tumor-promoting activity is closely linked to their ability to inhibit protein phosphatases, disrupt cellular signaling pathways, induce oxidative stress, and cause DNA damage. researcher.lifersdjournal.orgnih.govmdpi.com Chronic exposure to microcystins is associated with an increased risk of liver and potentially other cancers. nih.govmdpi.com

The inhibition of PP1 and PP2A leads to the hyperphosphorylation of numerous cellular proteins, including those involved in regulating cell proliferation, differentiation, and apoptosis. mdpi.com This dysregulation contributes to uncontrolled cell growth and survival, key characteristics of cancer. nih.govmdpi.com

Activation of Oncogenes (e.g., Gankyrin, PI3K/AKT, HIF-1α)

Microcystins, particularly MC-LR, have been shown to activate various oncogenes and signaling pathways implicated in tumor development and progression. researcher.lifenih.govresearchgate.netresearchgate.netfrontiersin.orgresearchgate.netnih.gov These include the activation of pathways such as PI3K/AKT, HIF-1α, Gankyrin, RAC1/JNK, and NEK2. researcher.lifenih.govresearchgate.netresearchgate.net

The PI3K/AKT pathway is a critical regulator of cell proliferation, survival, and growth, and its activation by microcystins can promote uncontrolled cell division and inhibit apoptosis. researcher.liferesearchgate.netmdpi.com Activation of HIF-1α, a key mediator of cellular response to hypoxia, has also been linked to microcystin exposure and can contribute to tumor angiogenesis and growth. researcher.liferesearchgate.netfrontiersin.orgnih.gov Gankyrin, an oncoprotein that promotes cell proliferation and inhibits tumor suppressor proteins, is another target activated by microcystins. researcher.liferesearchgate.net

Table of Activated Oncogenic Pathways and Related Factors:

Microcystin Variant (primarily MC-LR studied)Activated Oncogenes/PathwaysRelated EffectsReference
MC-LRGankyrinCarcinogenesis researcher.liferesearchgate.net
MC-LRPI3K/AKTCell proliferation, survival, carcinogenesis researcher.liferesearchgate.netmdpi.com
MC-LRHIF-1αTumor angiogenesis, growth, carcinogenesis researcher.liferesearchgate.netfrontiersin.orgnih.gov
MC-LRRAC1/JNKCarcinogenesis researchgate.netresearchgate.net
MC-LRNEK2Mitotic progression, chromosomal segregation, tumor growth researcher.lifenih.gov
MC-LRNF-κβ, TNF-αInflammation, carcinogenesis researcher.liferesearchgate.net
Microcystins (general)PI3K/AKT, HIF-1α (in lung cancer context)Oncogenesis, cancer progression frontiersin.orgresearchgate.net
Microcystins (general)PI3K/AKT/mTOR/HIF-1α (in bladder cancer context)Proliferation, angiogenesis, bladder cancer nih.gov

Modulation of Cell Proliferation and Differentiation Pathways

Microcystin activity, likely stemming from the direct inhibition of PP1 and PP2A, influences the differential expression and activity of transcriptional factors and protein kinases involved in pathways regulating cellular differentiation and proliferation. nih.gov This disruption of protein phosphatase activity by microcystins is linked to various cellular events, including those affecting cell proliferation and differentiation. nih.govresearchgate.net Studies on MC-LR, a closely related congener with similar toxicological effects to MC-YR, have shown its involvement in the activation of MAPK pathways (ERK1/2, JNK, and p38), which are known to regulate cell proliferation and differentiation. nih.govmdpi.comoup.com The p53 signaling pathway, which is involved in cell proliferation and differentiation, is also affected by microcystins. researchgate.net Low concentrations of MC-LR have been observed to stimulate lymphocyte proliferation in some studies, suggesting a dose-dependent effect on cell proliferation. mdpi.com

Role in Hepatocarcinogenesis

Chronic exposure to microcystins, including MC-YR, has been linked to an increased incidence of liver cancer and other chronic liver ailments, and microcystins are considered potential tumor promoters. t3db.caresearchgate.netca.govmdpi.comresearchgate.netlcms.cz While microcystins may not directly initiate cancer, they can stimulate the proliferation of cancer cells. t3db.caca.gov Chronic exposure to low doses of MC-LR has been associated with an increased risk of cancer development. researchgate.net Microcystins can induce DNA damage, either directly or indirectly through the formation of reactive oxygen species, which can contribute to hepatocarcinogenesis. nih.govresearchgate.netmdpi.com The inhibition of PP2A activity by MC-LR has been shown to activate the Akt and MAPK signaling pathways, leading to abnormal cell proliferation in hepatocytes, a process implicated in the origin and progression of hepatocellular carcinoma (HCC). mdpi.com Furthermore, MC-LR can regulate the expression of proteins associated with hepatocarcinogenesis by influencing non-coding RNAs and DNA methylation. mdpi.com

Signal Transduction Pathway Perturbations

The inhibition of PP1 and PP2A by microcystins leads to the hyperphosphorylation of numerous proteins involved in various signal transduction pathways. nih.govmdpi.comnih.govresearchgate.netmdpi.comfocusbiomolecules.com This dysregulation affects a wide array of cellular signaling cascades crucial for normal cell function. researchgate.net

AKT, Ras, Src, mTOR, and Wnt/β-Catenin Pathway Dysregulation

Downstream targets of PP1 and PP2A include components of the phosphoinositide 3-kinase (PI3K)/AKT and mitogen-activated protein kinase (MAPK) pathways. nih.govmdpi.com Studies have indicated that MC-LR dysregulates the PI3K/AKT and MAPK pathways, increasing the phosphorylation of AKT, ERK1/2, JNK, and p38. nih.govmdpi.com The AKT pathway is known to promote cell growth and proliferation. windows.net Activation of PI3K/Akt by upstream mediators can drive increased tumor cell progression. windows.net Microcystin-LR has been shown to activate PI3K/Akt, leading to increased Wnt/β-catenin expression, which enhances the growth rate of colorectal tumor cells. windows.net PP2A-B55, a target of microcystins, is known to regulate the activity of key proteins controlling cell growth and survival, including Akt, Ras/Mapk, Src, mTOR, and Wnt/β-Catenin. researchgate.net

JNK Pathway Activation

Oxidative stress induced by microcystins can activate the c-Jun N-terminal protein kinase (JNK) pathway. nih.govmdpi.comnih.govtermedia.pl JNK activation can lead to apoptosis, particularly via the mitochondria-dependent pathway. nih.govmdpi.com Studies have shown that microcystin treatment activates Bid and induces apoptosis in hepatocytes through JNK activation. mdpi.comnih.gov JNK activation may also contribute to hepatocyte apoptosis and oxidative liver injury induced by MC-LR. nih.gov Elevated JNK activation has been found to play a role in promoting tumorigenesis in some contexts. termedia.pl

p53 Pathway Involvement

The nuclear phosphoprotein p53 is induced in response to cellular stress and plays a critical role in DNA repair, apoptosis, and tumor suppression pathways. mdpi.commdpi.comresearchgate.net As a substrate of PP2A, p53 activity is likely regulated, in part, by microcystins. mdpi.commdpi.comresearchgate.net Although the direct MC-LR mediated p53 regulation via PP2A has not been fully demonstrated, the toxin leads to an increase in the expression of the p53 gene and protein in various cell types. mdpi.com Microcystins, through the inhibition of PP2A activity, can lead to the activation of the p53 protein. mdpi.com This activation is thought to be a cellular defense mechanism against processes leading to cellular proliferation and tumorigenesis, thereby triggering apoptosis. mdpi.com If p53 is inactivated, chronic exposure to low-dose MC-LR might lead to cell proliferation through the activation of Akt signaling. nih.gov The p53 pathway is involved in cell proliferation, differentiation, apoptosis, and necrosis caused by microcystins. researchgate.net

Compound Names and PubChem CIDs

Compound NamePubChem CID
Microcystin-YR6437088
Microcystin-LR24896778
Microcystin-RR16219652
Okadaic acid448545
Tautomycin441363
Nodularin6437089
Calyculin A441344
Diethylnitrosamine8011
Aflatoxin B118238

Data Table: Protein Phosphatase Inhibition by Microcystins (Example based on search results)

Data Table: Effects of Microcystin-YR on Fish Cell Lines (Example based on search results)

Cell LineEndpoint MeasuredEC50 (µM) for MC-YRMorphological Changes Observed
PLHC-1Reduction in total protein content35Piknotic cells, rounding effects, reduction in cell number and size, hydropic degeneration, death (necrosis and apoptosis)
RTG-2Reduction in total protein content67Piknotic cells, rounding effects, reduction in cell number and size, hydropic degeneration, death (necrosis and apoptosis)

Note: This table is based on findings regarding the toxicity of MC-YR in specific fish cell lines nih.gov. EC50 values represent the effective concentration causing a 50% reduction in the measured endpoint.

Biological Impacts and Organ System Effects of Microcystin Yr

Hepatotoxicity (Liver)

Microcystin (B8822318) YR is a potent hepatotoxin, inducing a range of detrimental effects on the liver. The primary mechanism of its toxicity involves the inhibition of protein phosphatases 1 and 2A, leading to hyperphosphorylation of cytoskeletal proteins and subsequent disruption of cell structure and function.

Hepatocyte Injury and Necrosis

Exposure to microcystins, including variants like YR, leads to severe injury to hepatocytes, the primary cells of the liver. The toxin's uptake by hepatocytes is facilitated by organic anion-transporting polypeptides. Once inside the cell, the inhibition of protein phosphatases disrupts the cytoskeleton, leading to a loss of cell shape and integrity. This cellular damage culminates in oncotic necrosis, a form of cell death characterized by cell swelling and membrane rupture. nih.gov Studies have demonstrated that this necrotic process is a key contributor to the liver damage observed in microcystin poisoning. nih.gov Histopathological examinations of affected livers reveal centrilobular to massive hepatocellular necrosis, where liver cells exhibit characteristics such as hypereosinophilic cytoplasm and nuclear changes like pyknosis, karyorrhexis, and karyolysis. nih.govaskjpc.org

Hemorrhage and Liver Dysfunction

A hallmark of acute microcystin toxicity is severe intrahepatic hemorrhage. nih.govaskjpc.org The disruption of the hepatocyte cytoskeleton also affects the sinusoidal endothelial cells, leading to a breakdown of the liver's sinusoidal structure. askjpc.orgnih.gov This structural failure results in blood pooling within the liver, a significant increase in liver weight, and can ultimately lead to hypovolemic shock and heart failure. askjpc.orgnih.gov The widespread cell death and hemorrhage severely impair liver function, as evidenced by the release of liver enzymes such as alanine (B10760859) aminotransferase (ALT) into the bloodstream. nih.gov

Metabolic Pathway Disruptions (Glucose, Lipid, Cholesterol)

Microcystin YR exposure can significantly disrupt key metabolic pathways within the liver. Research indicates that microcystins can lead to disorders in glucose and lipid metabolism, contributing to irreversible liver injury. nih.gov Chronic exposure to microcystins has been shown to induce abnormal lipid metabolism, leading to hepatic steatosis (fatty liver). mdpi.com This is driven by the upregulation of genes involved in lipogenesis and cholesterol synthesis and the downregulation of genes related to lipolysis. mdpi.com Studies have also observed alterations in serum metabolites, including triglycerides and lipoproteins, further highlighting the severe disruption of hepatic lipid metabolism. nih.gov Furthermore, exposure to microcystins is associated with changes in blood lipid profiles, including increased triglycerides and a higher risk of dyslipidemia. nih.gov

Nephrotoxicity (Kidney)

While the liver is the primary target, the kidneys are also susceptible to the toxic effects of this compound. The toxin can accumulate in renal tissues, leading to significant kidney damage.

Renal Cell Damage and Pathological Injury

Microcystins are transported into renal cells by organic anion transporting polypeptides, similar to the mechanism in hepatocytes. nih.gov This accumulation can induce a variety of detrimental effects, including cytoskeleton disruption, apoptosis, and necrosis in kidney cells. nih.gov Histopathological studies on animals exposed to microcystins have revealed notable pathological changes in the kidneys. These changes include enlarged renal corpuscles, widening of kidney tubules, and infiltration of lymphocytes in the interstitial tissue and renal pelvis. researchgate.netdntb.gov.ua Chronic exposure to even low doses of microcystins can result in incomplete renal tubule structures due to cell exfoliation and inflammatory cell infiltration, indicating that long-term exposure can lead to chronic kidney injury. nih.govmdpi.com

Neurotoxicity (Nervous System)

Emerging evidence suggests that this compound and other microcystin variants can also exert neurotoxic effects, posing a potential threat to the nervous system.

The ability of microcystins to cross the blood-brain barrier is a critical factor in their neurotoxicity. It is proposed that organic anion transporting polypeptides, such as OATP1A2, may facilitate the transport of these toxins into the brain. nih.govnih.gov Once in the central nervous system, microcystins can induce damage through several mechanisms. One key mechanism is the inhibition of protein phosphatases, which are crucial for neuronal function. nih.gov This inhibition can lead to hyperphosphorylation of neuronal proteins, disrupting normal cellular processes.

Furthermore, microcystins can induce oxidative stress in the brain, leading to the production of reactive oxygen species that can damage neurons. nih.gov Research has also pointed to the disruption of the cytoskeleton in neural cells as another potential mechanism of neurotoxicity. researchgate.net In vitro studies using human neurons have shown that microcystins can cause selective neurite toxicity. altex.org Neurological symptoms observed in cases of microcystin poisoning have included dizziness, vertigo, and headaches, providing further evidence of their impact on the nervous system. researchgate.net

Data on Organ System Effects of Microcystins

Organ SystemKey EffectsMechanisms of Toxicity
Liver (Hepatotoxicity) Hepatocyte necrosis, intrahepatic hemorrhage, liver dysfunction, disruption of glucose and lipid metabolism.Inhibition of protein phosphatases 1 and 2A, cytoskeletal disruption, oxidative stress.
Kidney (Nephrotoxicity) Renal cell damage, pathological changes in renal tubules and corpuscles, inflammatory infiltration.Uptake via organic anion transporting polypeptides, cytoskeleton disruption, apoptosis, necrosis.
Nervous System (Neurotoxicity) Neurite toxicity, potential for neuroinflammation and behavioral alterations.Transport across the blood-brain barrier via OATPs, inhibition of protein phosphatases, oxidative stress, cytoskeletal disruption.

Crossing the Blood-Brain Barrier (BBB)

The ability of this compound (MC-YR) to cross the blood-brain barrier (BBB) is a critical factor in its potential neurotoxicity. While the transport of microcystins into most cells is limited, specific carrier-mediated processes facilitate their entry into certain tissues. The primary mechanism for microcystin uptake into cells is via organic anion-transporting polypeptides (OATPs). nih.govnih.gov Notably, some of these transporters, such as OATP1A2, are expressed at the human blood-brain barrier. nih.govnih.gov This suggests a potential pathway for microcystins to enter the central nervous system. nih.gov

However, direct experimental evidence demonstrating the transport of MC-YR across the BBB by these specific transporters is limited. Research has more broadly implicated OATPs in the transport of other microcystin variants, such as Microcystin-LR (MC-LR). nih.gov One study noted that at concentrations up to 9.6 µM, MC-YR did not induce effects in human fibroblasts without direct microinjection, suggesting that it does not easily penetrate these cells and likely requires an active transport system like OATPs. nih.gov The presence of OATP transporters in the brain raises the possibility that MC-YR could be taken up into the central nervous system, a property that might be more specific to humans due to species-specific transporter expression. nih.gov A study on the intestinal absorption of various microcystins using an in vitro 3D human intestinal epithelium model found that MC-YR had a consistent absorption rate. frontiersin.org

Intestinal Absorption of Microcystin Variants
Microcystin VariantPercentage of Applied Dose Absorbed at 4 hours
Microcystin-RR3.6%
Microcystin-YR4.3%
Microcystin-LR4.6%

Neuronal Damage and Neurodegenerative Pathology

Once in the central nervous system, microcystins can exert toxic effects. The primary molecular mechanism of toxicity for microcystins, including MC-YR, is the inhibition of protein phosphatases 1 and 2A (PP1 and PP2A). nih.govmdpi.com These enzymes are crucial for numerous cellular processes, and their inhibition leads to hyperphosphorylation of cellular proteins, which can disrupt cell structure and function, ultimately leading to cell death. nih.gov

Direct evidence linking MC-YR to specific neuronal damage and neurodegenerative pathologies is sparse, with most research focusing on MC-LR. However, the involvement of MC-YR was identified in a major human poisoning event in Caruaru, Brazil, where dialysis patients were exposed to water contaminated with cyanotoxins. researchgate.net Analysis of this event concluded that intravenous exposure to a mixture of microcystins, specifically including MC-YR, was a major contributing factor to the deaths, which involved neurological symptoms. researchgate.net This incident strongly suggests the potential for MC-YR to cause severe neurotoxic effects in humans. researchgate.net Broader studies on microcystins indicate they can cause neuronal injury, inflammation, and cell death. mdpi.comresearchgate.net

Impact on Learning, Memory, and Behavior

The potential for this compound to affect cognitive functions such as learning, memory, and behavior stems from its ability to induce neuronal damage. Research on mixed microcystin extracts and other specific variants has demonstrated impairments in spatial learning and memory. chem-soc.sisci-hub.se While direct studies focusing solely on the behavioral effects of MC-YR are limited, the known neurotoxic potential of the microcystin class of compounds suggests that MC-YR could contribute to such deficits. mdpi.com The inhibition of protein phosphatases in the brain can disrupt signaling pathways essential for synaptic plasticity, which is the cellular basis for learning and memory. nih.gov

Neuroinflammation and Glial Cell Impairment

Effects on Neurotransmitters and Neurochannels

The proper functioning of the nervous system relies on the precise regulation of neurotransmitters and the activity of neurochannels. Disruption of these systems can lead to a wide range of neurological symptoms. While there is a lack of research specifically investigating the effects of this compound on neurotransmitter systems and neurochannels, studies on the broader class of microcystins have indicated such impacts. For instance, other microcystins have been shown to affect neuronal signaling. nih.gov The general neurotoxicity associated with microcystins, as evidenced by the Caruaru incident which involved MC-YR, suggests that interference with neurotransmission is a likely consequence of exposure. mdpi.comresearchgate.net

Reproductive and Developmental Toxicity

Microcystins are recognized as reproductive toxins, with evidence pointing to adverse effects on both male and female reproductive systems. nih.gov

Effects on Gonadal Function (Testis, Ovary)

Research indicates that microcystins can accumulate in the gonads and exert direct toxic effects. nih.gov

Testis: While the majority of studies on testicular toxicity have focused on MC-LR, the findings indicate that microcystins as a class pose a threat to male reproductive health. nih.govresearchgate.netresearchgate.net These toxins can cross the blood-testis barrier, leading to a range of detrimental effects including testicular damage, reduced sperm quality, and alterations in sex hormone levels. nih.govresearchgate.net The underlying mechanisms often involve the induction of oxidative stress and apoptosis in testicular cells. nih.gov Although direct studies on MC-YR are scarce, its classification within this toxic group suggests a potential for similar effects.

Ovary: The female reproductive system is also a target for microcystin toxicity. researchwithrutgers.comescholarship.orgnih.gov Studies on other microcystin variants have shown that they can cause ovarian damage, reduce the number of follicles, disrupt the estrous cycle, and decrease progesterone (B1679170) levels. nih.gov These effects can impair female fertility. nih.gov While specific research on the impact of MC-YR on ovarian function is limited, a comparative study on the cardiotoxic effects of MC-LR and MC-YR in rats noted that MC-YR induced histopathological damage to the heart, albeit less prominently than MC-LR, indicating its systemic toxicity. epa.gov

Comparative Toxicity of Microcystin Variants in Mice (Acute IP LD50)
Microcystin VariantLD50 (µg/kg)
Microcystin-LRData not specified in source
Microcystin-YR111 - 171
Microcystin-RR235 - 650

Data from Gupta et al., 2003; Stotts et al., 1993, as cited in epa.gov

Placental Transfer and Offspring Effects

Research into the reproductive and developmental toxicity of microcystins has predominantly centered on the Microcystin-LR (MC-LR) variant. Studies have shown that MC-LR can be transmitted through the placenta to the offspring. nih.gov This transplacental passage can lead to transgenerational and developmental toxicity, manifesting as death, malformation, growth retardation, and organ dysfunction in embryos and juveniles. nih.gov

While these findings highlight the potential for microcystins to impact fetal development, specific research isolating the placental transfer and direct offspring effects of this compound (MC-YR) is less detailed. In one study involving pigs, an extract containing at least seven microcystin variants, with MC-YR tentatively identified as the major component, was associated with liver injury. However, the specific contribution of MC-YR to placental transfer and fetal effects remains an area requiring further investigation. Studies on invertebrates, such as Daphnia magna, have shown that exposure to cells producing MC-YR, alongside other variants, resulted in decreased production of eggs and fewer viable neonates. researchgate.net

Developmental Neurotoxicity

The potential for microcystins to cause developmental neurotoxicity—damage to the developing nervous system—has been identified, with primary research again focusing on the MC-LR variant. nih.govresearchgate.net Studies using zebrafish embryos have demonstrated that exposure to MC-LR can induce significant neurotoxic effects. nih.gov

Key findings from this research on MC-LR include:

Behavioral and Motor Deficits: A noticeable decrease in the locomotor speed of zebrafish larvae. nih.gov

Neurochemical Imbalances: Significant decreases in the content of crucial neurotransmitters, dopamine (B1211576) and acetylcholine (B1216132) (ACh). nih.gov

Enzymatic Disruptions: A significant increase in acetylcholinesterase (AChE) activity. nih.gov

Altered Gene Expression: Down-regulation of genes involved in neuron development, such as ɑ1-tubulin and shha, and up-regulation of others like mbp and gap43. nih.gov

These results suggest that the developmental neurotoxicity of MC-LR may be attributed to the disruption of the cholinergic and dopaminergic systems, as well as interference with the fundamental processes of neuron development. nih.gov While these mechanisms have been elucidated for MC-LR, specific studies detailing the developmental neurotoxicity of MC-YR are not extensively available.

Immunotoxicity and Inflammatory Responses

This compound exerts distinct effects on the immune system, influencing inflammatory pathways and the function of immune cells. nih.gov

Modulation of Cytokines and Inflammatory Mediators

Cytokines are key signaling proteins that mediate and regulate immunity and inflammation. The influence of this compound on these mediators can differ from other microcystin variants. Research on murine macrophage cell lines has shown that, unlike MC-LR which can stimulate the production of pro-inflammatory cytokines, MC-YR did not have a significant effect on the release of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov This suggests a degree of congener-specific activity in modulating inflammatory responses at the cellular level.

Leukocyte and Lymphocyte Effects

Leukocytes (white blood cells), including lymphocytes, are central to the body's immune defense. Microcystins can alter the function and viability of these cells. nih.govnih.govresearchgate.netcuni.cz Studies have demonstrated that MC-YR can directly impact lymphocyte activity. Specifically, MC-YR was found to decrease the concanavalin (B7782731) A-induced lymphoproliferative response, indicating an immunosuppressive effect on T-lymphocytes. nih.gov In contrast, some research noted that the viability of human neutrophils was not altered by MC-YR treatment, a different response compared to that observed with MC-LR. nih.gov General studies on cyanobacterial bloom samples containing a mixture of variants, including MC-YR, have confirmed toxic effects on human lymphocytes. nih.gov

Comparative Immunomodulatory Effects of Microcystin Variants
Immune ParameterEffect of this compoundReference Finding
Macrophage Pro-inflammatory Cytokine (TNF-α, IL-6) ProductionNo significant effect observed in murine macrophages. nih.gov
T-Lymphocyte Proliferation (ConA-induced)Decreased lymphoproliferation. nih.gov
Neutrophil ViabilityNo alteration observed in human neutrophils. nih.gov

Gut Microbiome Dysbiosis and Systemic Inflammation

The gastrointestinal tract is a primary site of interaction with ingested toxins. Exposure to microcystins can lead to gut microbiome dysbiosis, which is an imbalance in the composition of gut microorganisms. nih.govscilit.com This dysbiosis can disrupt the integrity of the intestinal barrier, a condition often referred to as "leaky gut". nih.govnih.govmdpi.com

When the gut barrier is compromised, microbial products such as lipopolysaccharides (LPS) can translocate from the intestine into the systemic circulation. nih.govnih.gov This process can trigger a low-grade systemic inflammatory response. nih.govnih.gov The presence of these microbial components in the bloodstream activates the immune system, leading to the production of inflammatory cytokines and contributing to systemic inflammation. mdpi.comdovepress.comresearchgate.net While this pathogenic mechanism is recognized for microcystins generally, specific studies detailing the precise impact of MC-YR on the gut microbiome composition and subsequent systemic inflammation are limited.

Gastrointestinal System Effects

Oral exposure to microcystins makes the gastrointestinal (GI) tract a primary target for toxicity. scilit.comnih.govnih.govresearchgate.net this compound, along with MC-LR and MC-RR, is one of the common variants associated with adverse GI effects. nih.gov

Epidemiological surveys have linked exposure to microcystins in drinking water to widespread outbreaks of gastroenteritis, with symptoms resembling food poisoning. scilit.comnih.gov Toxicological studies have further detailed the pathological changes within the GI system following microcystin exposure. nih.gov Research in animal models has shown that oral administration of microcystins can cause significant damage to the small intestine, including the erosion of surface epithelial cells and intestinal villi. nih.govresearchgate.net This physical damage to the intestinal lining impairs its barrier function and can allow for increased absorption of the toxin into the bloodstream. nih.gov Furthermore, microcystins can inhibit the activity of gastrointestinal digestive enzymes and alter the expression of immune-related genes within the intestine. scilit.comnih.gov

Intestinal Barrier Dysfunction

Microcystins are recognized for their potential to induce gastrointestinal toxicity. nih.govscilit.com The intestine is a primary site for the digestion and absorption of substances, making it a key target for toxins ingested orally. scilit.com Exposure to microcystins can compromise the integrity of the intestinal barrier, a critical function for maintaining health. nih.govnih.gov

The dysfunction of the intestinal tight junction (TJ) barrier is a significant factor in the development of intestinal diseases. nih.gov Tight junctions are complex structures, involving proteins like occludin and zonula occludens-1 (ZO-1), that regulate the passage of substances between intestinal epithelial cells. nih.gov Studies on microcystins have shown that they can disrupt this barrier by reducing the expression of these essential tight junction proteins. nih.govnih.gov This disruption can lead to increased intestinal permeability, allowing harmful substances to enter the bloodstream. nih.gov Furthermore, microcystins can promote the production of intracellular reactive oxygen species (ROS) and the secretion of proinflammatory cytokines, which contribute to damage to small intestinal epithelial cells. nih.gov

Effect on Intestinal Barrier Mechanism/Observation Reference
Barrier Disruption Compromises the integrity of the intestinal epithelial barrier. nih.govnih.gov
Tight Junction Proteins Affects barrier function by influencing tight junction proteins like occludin and ZO-1. nih.govnih.gov
Oxidative Stress & Inflammation Increases intracellular ROS production and promotes proinflammatory cytokine secretion. nih.gov

Gastroenteritis

Exposure to water contaminated with microcystin-producing cyanobacteria has been linked to outbreaks of acute gastroenteritis in humans. nih.govnih.gov Epidemiological investigations have found positive associations between the incidence of gastroenteritis and the duration and density of exposure to cyanobacteria. nih.govresearchgate.net For example, a significant trend in the increasing occurrence of gastroenteritis was noted when exposure to more than 5000 cyanobacterial cells/mL lasted for more than one hour. nih.govresearchgate.net

Historical events have also suggested a link between microcystins and gastroenteritis. Widespread outbreaks with symptoms resembling food poisoning were speculated to be caused by microcystins in drinking water. nih.govresearchgate.net Similarly, seasonal acute childhood gastroenteritis in Salisbury, Rhodesia, was connected to annual blooms of Microcystis in the lake that served as the water supply. who.int These incidents underscore the potential of microcystins, including the YR variant, to cause acute gastrointestinal illness. nih.govwho.int

Pulmonary Toxicity (Lungs)

While the liver is a primary target, evidence indicates that the lungs are also susceptible to the toxic effects of microcystins. nih.govnih.gov Once absorbed, microcystins can be distributed to various organs, including the lungs, via the bloodstream. nih.gov Studies, primarily on the microcystin-LR variant, have shown that these toxins can induce significant pulmonary injury.

Chronic, low-dose exposure to microcystin-LR in mice has been shown to cause alveolar collapse and damage to the integrity of cell junctions in the lungs. nih.gov Other observed histopathological changes include the thickening of alveolar walls and inflammatory infiltration. nih.govresearchgate.net These structural changes can impair the primary function of the lungs, which is gas exchange. researchgate.net

Altered Gene Expression of Proinflammatory Genes

The inflammatory response in the lungs following microcystin exposure is linked to changes in gene expression. Research on microcystin-LR has demonstrated that it can upregulate the mRNA expression levels of proinflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), and interleukin-18 (IL-18). nih.gov This upregulation is often mediated by the activation of specific signaling pathways, like the NF-κB/NLRP3 pathway, which plays a central role in inflammation. nih.gov The presence of microcystins can also initiate an inflammatory process involving cytokines that can amplify and prolong pulmonary inflammation. frontiersin.org

Apoptosis in Lung Tissue

Apoptosis, or programmed cell death, is another key mechanism of microcystin-induced lung injury. nih.gov Studies have revealed that chronic exposure to low doses of microcystin-LR can induce apoptosis in lung cells. nih.govresearchgate.net This process is believed to be associated with oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. nih.gov Microcystin-LR has been shown to increase ROS generation in human bronchial epithelial cells, which can trigger the mitochondria-dependent apoptotic pathway, leading to cell death. nih.gov

Cardiotoxicity (Heart)

Specific research has demonstrated that chronic exposure to this compound can cause significant cardiotoxic injury. nih.govnih.gov A long-term study involving the administration of low doses of this compound to rats over eight months revealed distinct pathological changes in the heart muscle. nih.gov

Table of Chronic this compound Cardiotoxicity Findings in Rats

Parameter This compound Group Vehicle Control Group Saline Control Group Reference
Cardiac Muscle Volume Density (mm³/mm³) 0.485 ± 0.003 0.493 ± 0.002 0.492 ± 0.002 nih.gov
Cardiomyocyte Diameter (μm) 20.19 ± 1.34 17.45 ± 0.52 16.00 ± 1.43 nih.gov

| Myofibril Volume Fraction (mm³/mm³) | 0.416 ± 0.009 | 0.472 ± 0.009 | 0.479 ± 0.010 | nih.gov |

Analytical Methodologies for Microcystin Yr Research

Chromatographic Techniques

Chromatographic techniques are widely used for the separation, identification, and quantification of Microcystin (B8822318) YR based on its physicochemical properties and interaction with a stationary phase. nih.goveuropa.eu These methods often involve a mobile phase that carries the sample through a column packed with the stationary phase, allowing for the separation of different compounds.

High-Performance Liquid Chromatography (HPLC) with UV/PDA Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Photodiode Array (PDA) detection is a common method for the analysis of microcystins, including Microcystin YR. europa.eusigmaaldrich.comlcms.cz This technique separates microcystins based on their differing affinities for the stationary and mobile phases. Microcystins exhibit characteristic UV absorption maxima, typically between 222 and 238 nm, which allows for their detection using UV or PDA detectors. europa.euepa.govworktribe.com

HPLC-UV/PDA is utilized for the separation, detection, and quantitation of microcystins. lcms.czthermofisher.com An ISO method for microcystin analysis by HPLC-UV has been validated for Microcystin-RR, Microcystin-YR, and Microcystin-LR. lcms.czthermofisher.com However, UV detection can be susceptible to interference from co-eluting compounds present in complex sample matrices, potentially leading to false positives or inaccurate quantification. thermofisher.comlcms.cz Sample cleanup and preconcentration steps, such as Solid Phase Extraction (SPE), are often necessary to improve sensitivity and reduce matrix effects. thermofisher.comthermofisher.comnih.gov Studies have shown that optimizing chromatographic conditions, such as mobile phase pH and column temperature, can improve the separation and resolution of this compound from other microcystin variants and potential interferences. thermofisher.com

Research findings indicate that while HPLC-UV/PDA is suitable for the analysis of this compound, its sensitivity may be lower compared to mass spectrometry-based methods, with reported lower quantitation limits around 100 ng/L. lcms.czlcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of this compound, offering high selectivity, sensitivity, and specificity. sigmaaldrich.comthermofisher.comnih.govepa.gov This method combines the separation capabilities of liquid chromatography with the detection and identification power of mass spectrometry. LC-MS/MS allows for the unambiguous identification of this compound based on its molecular mass and characteristic fragmentation pattern. thermofisher.com

LC-MS/MS, particularly in multiple reaction monitoring (MRM) mode, provides highly selective and sensitive quantitation and confirmation of target microcystins like this compound. thermofisher.com Full-scan MS/MS approaches can also be employed, which allow for the determination of all microcystins present in a sample without the need for extensive compound-specific optimization. thermofisher.com

Studies utilizing LC-MS/MS for this compound analysis have demonstrated low limits of detection and quantification. For instance, a method using targeted full-scan LC-MS/MS reported LOD and LOQ values of 0.025 µg/L and 0.05 µg/L, respectively, for this compound. thermofisher.com Another study using LC-MS reported a lower quantitation limit of 10 ng/L. lcms.czlcms.cz LC-MS/MS has been successfully applied to the analysis of this compound in various matrices, including water samples and biological fluids like urine. waters.comnih.gov

LC-MS/MS provides more selective, sensitive, and accurate analysis of individual microcystin congeners compared to techniques like ELISA. epa.gov However, it requires analytical standards for specific congeners and may not identify and quantify all unexpected variants present in a sample. epa.gov

Ultra-Performance Liquid Chromatography (UPLC) with Mass Spectrometry

Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS), including tandem mass spectrometry (MS/MS), offers enhanced chromatographic resolution and speed compared to conventional HPLC, while retaining the sensitivity and specificity of mass spectrometry. nih.gov UPLC systems utilize smaller particles in the stationary phase and higher pressures, resulting in faster separations and improved peak resolution. europa.eu

UPLC-MS/MS is employed for the simultaneous determination of multiple cyanotoxins, including this compound, in various matrices. nih.govnih.gov A validated UPLC-MS/MS method for the surveillance of aquatic biotoxins in European freshwater systems included Microcystin-YR as one of the target analytes. nih.gov This method achieved separation in approximately 9 minutes and reported detection limits between 0.3 and 5.6 ng/L for original samples, including this compound. nih.gov

Research using UPLC-MS/MS for this compound analysis has demonstrated good linearity and reproducibility. For example, a study analyzing microcystins in vegetable matrices using UPLC-MS/MS reported a linear range of 5–50 ng/g f.w. and an r² value of 0.9988 for this compound. nih.gov Another application using UPLC-MS/MS for water analysis achieved a limit of detection of 50 ppt (B1677978) (0.05 µg/L) for this compound. waters.com

Immunoassays

Immunoassays are biochemical methods that utilize the specific binding of antibodies to detect and quantify this compound. sigmaaldrich.comepa.govnemi.gov These methods are often used for rapid screening of large numbers of samples due to their relative ease of use and high throughput. thermofisher.comthermofisher.com

Protein Phosphatase Inhibition Assay (PPIA)

The Protein Phosphatase Inhibition Assay (PPIA) is a biochemical method that measures the ability of microcystins to inhibit protein phosphatases, specifically serine/threonine protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). kjom.orgasm.orgnih.gov Microcystins are potent inhibitors of these enzymes, and this inhibitory activity is directly related to their toxicity. thermofisher.comasm.orgnih.gov

The PPIA measures the reduction in enzyme activity in the presence of a sample containing microcystins. asm.org A common approach uses a colorimetric substrate, such as p-nitrophenyl phosphate (B84403) (pNPP), which is dephosphorylated by the protein phosphatase to produce a colored product (p-nitrophenol). asm.org The rate of color formation is reduced in the presence of microcystins, allowing for their quantification based on the degree of enzyme inhibition. asm.org

PPIA is considered a functional assay as it measures the biological activity of the toxins. asm.orgnih.gov It can detect this compound and other variants that inhibit protein phosphatases. nih.govcapes.gov.br Studies have determined the half-maximal inhibitory concentration (IC₅₀) values for different microcystin congeners, including this compound, using PPIA, demonstrating differential sensitivities to different variants. kjom.orgcapes.gov.br

While PPIA is a useful screening method that provides an indication of toxicity and is relatively easy to perform, it lacks specificity for individual microcystin congeners and can be affected by other protein phosphatase inhibitors that may be present in environmental samples. thermofisher.comasm.orgnih.gov Combining PPIA with immunoassay-based detection has been explored to improve specificity while retaining the ability to assess toxicity. nih.gov

Emerging and Advanced Techniques

The landscape of this compound analysis is continuously evolving with the adoption of advanced methodologies offering improved sensitivity, specificity, and throughput.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), particularly MALDI-Time-Of-Flight Mass Spectrometry (MALDI-TOF MS), has emerged as a valuable tool for the rapid detection and identification of microcystin variants, including this compound, in various sample matrices such as cyanobacterial colonies, water, and fish tissue. nih.govresearchgate.netwisconsin.edumdpi.comresearchgate.netresearchgate.net MALDI-TOF MS allows for the characterization and identification of microcystin variants based on their mass-to-charge (m/z) ratios, often confirmed by post-source decay fragmentation and comparison with theoretical or standard spectra. researchgate.netresearchgate.net Studies have demonstrated the application of MALDI-MS for quantitative analysis of this compound, with efforts focused on improving sensitivity. nih.gov For instance, a method utilizing easily synthesized internal standards significantly improved sensitivity for this compound quantification in untreated raw surface water samples, achieving minimum quantification limits below 7 µg/L and recoveries between 80% and 119%. nih.gov MALDI-TOF MS provides detailed information through congener identification, although it typically requires a trained analyst. wisconsin.edu

Omics Approaches (Genomics, Transcriptomics, Proteomics, Metabolomics)

Omics approaches, encompassing genomics, transcriptomics, proteomics, and metabolomics, provide comprehensive insights into the biological systems affected by microcystins, including this compound. mdpi.comasm.orgmdpi.commdpi.comfrontiersin.orgcolab.wsnih.govnih.govnih.govresearchgate.netyoutube.comiarc.fr These high-throughput technologies allow for the simultaneous analysis of a vast number of genes, transcripts, proteins, or metabolites, offering a holistic view of the molecular and biochemical changes occurring in response to exposure. mdpi.comiarc.fr

Omics techniques are instrumental in elucidating the toxicity mechanisms of microcystins. mdpi.com By analyzing changes in gene expression (transcriptomics), protein profiles (proteomics), and metabolic pathways (metabolomics), researchers can identify the molecular targets and cellular processes disrupted by these toxins. mdpi.comyoutube.com While the primary mechanism of microcystin toxicity involves the inhibition of protein phosphatases PP1 and PP2A, omics studies can reveal downstream effects, including oxidative stress, cytoskeleton disruption, endoplasmic reticulum stress, DNA damage, and induction of cell death pathways like apoptosis and necrosis. mdpi.comnih.govnih.govbohrium.commdpi.com Transcriptomic analysis, for example, has demonstrated differential regulation of signaling pathways in response to microcystin exposure. mdpi.com The integration of multi-omics data provides a more comprehensive understanding of the complex regulatory networks involved in the organism's response to environmental stressors like microcystins. nih.gov

Omics approaches are valuable for the identification of biomarkers related to microcystin exposure and toxicity. mdpi.comiarc.fr Changes in the levels of specific transcripts, proteins, or metabolites can serve as indicators of exposure or effect. mdpi.comiarc.fr Proteomics, for instance, can provide insights into functional cellular information and response mechanisms, with proteins potentially serving as molecular signatures of species and indicators of ecosystem health in the presence of pollutants. mdpi.com Metabolomics, being the level most closely related to the physiological state of an organism, can reveal unique chemical fingerprints associated with specific cellular processes and metabolic reactions altered by microcystins. researchgate.netyoutube.com

Biosensor Development

Biosensors offer a promising avenue for rapid, cost-effective, and on-site detection of microcystins, including this compound. nih.govnih.gov These devices typically utilize a biological recognition element (such as antibodies or aptamers) coupled with a transducer to generate a measurable signal upon binding to the target analyte. nih.govmdpi.com Surface Plasmon Resonance (SPR) biosensors, for example, have been developed for microcystin detection, employing competitive inhibition assay formats. nih.govresearchgate.net These biosensors can exhibit cross-reactivity to different microcystin variants, including this compound. nih.govresearchgate.net Electrochemical biosensors, often utilizing aptamers as recognition receptors, are also being explored for sensitive microcystin detection and can produce different responses to various homologs like this compound and Microcystin RR due to structural similarities. mdpi.comsemanticscholar.org The development of biosensors aims to provide sensitive and reliable screening methods for assessing water quality and safety. nih.gov

Sample Preparation and Detection Limits

Effective sample preparation is a critical step in the accurate analysis of this compound, often required to concentrate the toxin and remove interfering substances from complex matrices like water and biological samples. Common techniques include solid-phase extraction (SPE), which is widely used for the extraction and pre-concentration of microcystins from water samples. nih.govshimadzu.comnih.govlcms.czthermofisher.comrsc.org Other methods involve centrifugal separation and filtration to remove solid matter. shimadzu.com For the analysis of intracellular toxins, cell lysis techniques such as freeze-thawing and ultrasonication are employed to release the toxins into the sample. nih.gov

The detection limits for this compound vary depending on the analytical method and sample matrix. Techniques like LC-MS/MS offer high sensitivity for microcystin analysis. shimadzu.comlcms.czwaters.comscielo.org.mx For instance, a targeted full-scan LC-MS/MS method reported a limit of detection (LOD) of 0.025 µg/L and a limit of quantification (LOQ) of 0.05 µg/L for this compound in water samples. lcms.cz Another LC-MS/MS method achieved detection limits below 5 ng/L for this compound in freshwater samples without solid-phase enrichment. scielo.org.mx Capillary Electrophoresis (CE) coupled with UV detection has shown detection limits in the range of 0.82-4.81 µg/mL for microcystins, including this compound, with improved limits after SPE pre-concentration. nih.gov ELISA methods can also provide sensitive screening, with reported detection limits for total microcystins (including variants like MC-YR due to cross-reactivity) below 0.6 µg/L. who.intpagepressjournals.org MALDI-MS methods for quantitative analysis of this compound in raw water samples have reported minimum quantification limits below 7 µg/L. nih.gov The choice of sample preparation and analytical method significantly impacts the achievable detection limits, influencing the ability to quantify this compound at environmentally relevant concentrations, often below regulatory guidelines. nih.govlcms.czwaters.comscielo.org.mxpagepressjournals.org

Table: Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound101064-48-6
Microcystin LR101043-37-2
Microcystin RR111755-37-4
Nodularin118414-39-8
Cylindrospermopsin104177-82-4
Anatoxin-a64350-33-0
Okadaic Acid70216-41-8
Brevetoxin95154-79-9
Anabaenopeptin B139442-70-9
Anabaenopeptin F139442-71-0
Aeruginosin103962-10-5
Cyanopeptolin156818-83-0
Microginin115354-34-8
Microviridin130416-70-9
PrenylagaramideNot found
2,4-DAB542-35-8
AEG542-31-4
BMAA157-06-2

Interactive Data Table: Selected Detection Limits for this compound

MethodSample MatrixDetection LimitCitation
LC-MS/MSWater0.025 µg/L (LOD) lcms.cz
LC-MS/MSWater0.05 µg/L (LOQ) lcms.cz
LC-MS/MS (TripleTOF)Freshwater<5 ng/L scielo.org.mx
CE-UVDrinking Water0.076 µg/L (after SPE) nih.gov
ELISAWater (Total MCs)<0.6 µg/L pagepressjournals.org
MALDI-TOF MSRaw Surface Water<7 µg/L (Minimum Quantification Limit) nih.gov
UPLC-MS/MS (TQD)Bottled, Tap, Surface Water50 ppt (with enrichment) waters.com

Note: Detection limits can vary based on specific instrument parameters, sample preparation, and matrix effects.

Intracellular vs. Extracellular Toxin Analysis

A crucial aspect of analyzing water samples for microcystins is distinguishing between and quantifying both intracellular and extracellular toxins. nih.govmdpi.com During the growth phase of cyanobacteria, the majority of toxins are typically contained within the cells, with a smaller fraction (fewer than 10-20%) being extracellular. gouv.qc.ca Toxins are released into the environment when the cyanobacterial cells rupture or die. gov.mb.ca

To accurately determine the total toxin level, it is essential to lyse (break open) the cyanobacterial cells to release the intracellular toxins. nih.govmdpi.com Common methods for cell lysis include freeze-thawing and ultrasonication. nih.govmdpi.com

Studies have shown that extracellular microcystin concentrations extracted from water samples can be lower than intracellular concentrations extracted from algal cells collected from the same location and time. nih.gov This highlights the risk of underestimating total microcystin levels if quantification is based solely on extracellular analysis. nih.gov Therefore, analytical methods should account for both forms to provide a comprehensive assessment of microcystin contamination. epa.govmwa.co.th

Concentration and Cleanup Strategies

Analyzing trace amounts of microcystins, including Microcystin-YR, in complex matrices like water, sediment, and tissue often requires concentration and cleanup steps to achieve desirable detection limits and remove interfering substances. mdpi.comlcms.cznih.gov

Solid phase extraction (SPE) is a widely used method for sample extraction and preconcentration of microcystins from water samples. mwa.co.ththermofisher.comlcms.cz This technique involves passing the water sample through a solid phase cartridge that retains the microcystins, which are then eluted with a small volume of solvent. epa.govmwa.co.th While C18 is a common stationary phase for SPE, some research suggests it may not provide optimal selectivity for trace analysis of microcystins. thermofisher.com Immunoaffinity columns (IAC) modified with anti-microcystin-LR antibodies have also been used for selective extraction, although their widespread use is limited by commercial availability. thermofisher.com

For the analysis of microcystins in more complex matrices such as sediments and tissues, optimized extraction and cleanup methods are necessary. mdpi.commdpi.com For sediment and clam tissues, a cleanup step to remove lipids has been incorporated to improve percent yield. mdpi.com In the analysis of microcystins in liver tissue, an extraction solvent composed of acetonitrile (B52724) and water containing zinc sulfate (B86663) and formic acid, followed by C18 SPE for cleanup, has been developed and optimized. mdpi.com This method aimed to simultaneously extract multiple microcystin congeners, including Microcystin-YR. mdpi.com

Supercritical fluid extraction (SFE) has also been investigated for the extraction of microcystins from cyanobacteria. tandfonline.comresearchgate.net A ternary mixture of CO2, methanol, and water has been found effective for extracting polar microcystins, including Microcystin-YR, from freeze-dried cyanobacterial cells. tandfonline.com This method can minimize sample handling steps and reduce the need for organic solvent extractions and cleanup steps. researchgate.net

Further cleanup processes using tandem cartridge systems, such as the combined usage of octadecyl silanized (ODS) silica (B1680970) gel and silica gel cartridges, have been developed to effectively eliminate impurities from lake water samples, allowing for precise analysis of trace amounts of microcystins. nih.gov

The choice of materials used during sample preparation is also important, as microcystins can be adsorbed by plastic materials, potentially leading to inaccurate quantification. mdpi.com Using appropriate plastic materials can help improve recovery rates. mdpi.com

Analytical techniques commonly employed after concentration and cleanup include High-Performance Liquid Chromatography (HPLC) coupled with UV or Photodiode Array (PDA) detection, and Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem Mass Spectrometry (LC-MS/MS). lcms.czthermofisher.comepa.gov ELISA and protein phosphatase inhibition assays (PPIA) are also used, particularly for screening, although they may lack the specificity of chromatographic methods for identifying individual variants like Microcystin-YR. nih.govlcms.czthermofisher.com LC-MS/MS is considered highly selective, sensitive, and accurate for the analysis of individual microcystin congeners. epa.gov

Interactive Table 1: Analytical Methods for Microcystin Analysis

MethodPrincipleAdvantagesDisadvantagesApplication to this compoundCited Sources
ELISADetection using antibodies specific to microcystins (often targeting ADDA)Rapid screening, high sensitivity, suitable for large sample numbers, relatively inexpensive, does not require high-end equipment or expertise. thermofisher.comepa.govLack of specificity for individual congeners, potential for false positives, indirect measure of toxin, higher quantitation limits than LC-MS/MS. lcms.czthermofisher.comepa.govCan measure total microcystins, including YR (if antibody targets ADDA). epa.gov nih.goveuropa.eugouv.qc.calcms.czthermofisher.comepa.govepa.govwa.govfrontiersin.org
PPIAInhibition of protein phosphatasesEffective for rapid screening, can treat large numbers of samples quickly. lcms.czthermofisher.comLack of specificity for individual congeners. lcms.czthermofisher.comCan indicate presence of phosphatase-inhibiting microcystins, including YR. nih.goveuropa.eulcms.czthermofisher.comfrontiersin.orgwaters.com
HPLC-UV/PDASeparation by liquid chromatography, detection by UV absorptionCommon approach for separation, detection, and quantitation. lcms.czSusceptible to matrix interferences, requires sample cleanup and concentration for low detection limits, does not provide unequivocal identification of variants. lcms.czValidated for MC-YR separation and detection. lcms.cz gouv.qc.calcms.cznih.govthermofisher.comlcms.czmdpi.comepa.govwa.govwaters.com
LC-MS/MSSeparation by liquid chromatography, detection by mass spectrometryHighly selective, sensitive, accurate for individual congeners, enables structural characterization and unambiguous identification, can quantify multiple congeners simultaneously. lcms.czepa.govmdpi.comRequires sophisticated and expensive instrumentation and expertise, may require extensive parameter optimization for MRM. epa.govWidely used for identification and quantitation of MC-YR. epa.govlcms.cznih.govlcms.czmdpi.comepa.govwaters.commdpi.comshimadzu.comresearchgate.netnih.gov europa.euepa.govmwa.co.thlcms.cznih.govthermofisher.comlcms.czmdpi.comepa.govwaters.commdpi.comshimadzu.comresearchgate.netnih.gov
2D-LC-MS/MSMulti-dimensional liquid chromatography coupled with mass spectrometryAllows direct injection of aqueous and organic extracts, can eliminate time-consuming evaporation and reconstitution steps, improved recovery in complex matrices. waters.comMore complex setup than 1D-LC.Method developed for forensic postmortem analysis of MC-YR in biological fluids. waters.com waters.com
UPLC-MS/MSUltra-High-Performance Liquid Chromatography coupled with mass spectrometryFaster separations, can simultaneously detect multiple congeners in various sample types, high sensitivity. lcms.czmdpi.comresearchgate.netRequires UPLC system.Used for simultaneous detection of MC-YR and other congeners in tissue and water samples. lcms.czmdpi.comresearchgate.net lcms.czmdpi.comresearchgate.net
Supercritical Fluid Extraction (SFE)Extraction using supercritical fluidsFast extraction, minimized sample handling, reduced organic solvent use, can eliminate cleanup steps. tandfonline.comresearchgate.netSparsely soluble in neat CO2, requires modifiers. tandfonline.comUsed for extraction of MC-YR from cyanobacteria. tandfonline.com tandfonline.comresearchgate.net

Interactive Table 2: Sample Preparation Techniques for this compound Analysis

TechniqueDescriptionApplication to this compound AnalysisCited Sources
Freeze-thawingRepeated freezing and thawing of samples.Lysis of cyanobacterial cells to release intracellular toxins. nih.govmdpi.com nih.govmdpi.comepa.gov
UltrasonicationUsing ultrasonic waves to disrupt cells.Lysis of cyanobacterial cells to release intracellular toxins. nih.govmdpi.com nih.govmdpi.com
Solid Phase Extraction (SPE)Using a solid phase material to extract and concentrate analytes from a sample.Widely used for preconcentration and cleanup of MC-YR from water and tissue samples. epa.govmwa.co.ththermofisher.comlcms.czmdpi.com nih.govepa.govmwa.co.thlcms.cznih.govthermofisher.comlcms.czmdpi.comtandfonline.comnih.govthermofisher.com
Liquid ExtractionUsing solvents to extract analytes from a matrix.Used in conjunction with SPE for extraction of MC-YR from liver tissue. mdpi.com mdpi.com
Centrifugal SeparationSeparating components based on density using a centrifuge.Used to remove solid matter from water samples before filtration. shimadzu.com shimadzu.com
FiltrationPassing a sample through a filter to remove solid particles.Used to remove solid matter and cyanobacterial cells from water samples. epa.govshimadzu.com epa.govshimadzu.com
Cleanup with Silica GelUsing silica gel cartridges to remove impurities.Used in tandem with ODS silica gel for cleaning up lake water samples. nih.gov nih.gov
Lipid RemovalSpecific steps to remove lipids from complex matrices.Incorporated in methods for analyzing MCs in sediment and clam tissues to improve yield. mdpi.com mdpi.com

Detailed Research Findings:

An ISO method for microcystin analysis by HPLC-UV has been validated for MC-RR, MC-YR, and MC-LR. lcms.cz However, UV detection is susceptible to interferences from water matrices and requires sample cleanup and concentration. lcms.cz

A simple, sensitive, and robust LC-MS method for quantitative determination of microcystins, including MC-YR, has been developed, offering excellent selectivity and sensitivity. lcms.cz Limits of detection (LOD) and quantification (LOQ) of 0.025 µg/L and 0.05 µg/L, respectively, were achieved for MC-YR using this method. lcms.cz

Method reproducibility studies using LC-MS/MS showed peak area RSDs for MC-YR were less than 11% over a wide linear dynamic range (0.025 µg/L to 50 µg/L). lcms.cz

A 2D-LC-MS/MS method for forensic postmortem analysis in biological fluids demonstrated a captive extraction protocol that produced approximately 90% recovery of microcystins YR, LR, and RR in urine. waters.com

An analysis method using simple pretreatment involving only centrifugal separation and filtration, without SPE, showed satisfactory recovery (within 70 to 130%) for Microcystin-YR spiked in mineral water, tap water, and pond water when analyzed by LC-MS/MS. shimadzu.com

Accelerated solvent extraction combined with hydrophilic-lipophilic balance SPE and reversed phase HPLC-MS/MS has been developed for analyzing both intracellular and extracellular microcystin variants, including MC-YR, in sediments and pore waters. nih.gov Recoveries for MC-YR using this method ranged between 75% and 98%. nih.gov

An optimized method for extracting and quantifying microcystins, including MC-YR, from mouse liver tissue using a specific solvent composition and C18 SPE cleanup achieved LOQs between 0.25 ng/g and 0.75 ng/g. mdpi.com Recoveries for MC-YR ranged from 60.1% to 95.9%. mdpi.com

Supercritical fluid extraction with a ternary mixture (90% CO2, 9.5% methanol, 0.5% water) at 40°C and 250 atm successfully extracted Microcystin-YR from freeze-dried cyanobacterial cells with an efficiency of 92%. tandfonline.com

Biosynthesis and Genetic Regulation of Microcystin Yr

Non-ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) System

The backbone of Microcystin (B8822318) YR synthesis is a hybrid system of non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs). nih.govcrdeepjournal.org This multienzyme complex acts as an assembly line, sequentially adding and modifying the constituent molecules to form the final cyclic peptide.

Non-ribosomal Peptide Synthetases (NRPSs) are modular enzymes, with each module responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. nih.gov The modules are further divided into domains, each with a distinct catalytic function. The adenylation (A) domain selects the specific amino acid substrate, in the case of Microcystin YR, these are D-Alanine, L-Tyrosine, D-iso-Aspartic acid, L-Arginine, D-Glutamic acid, and N-methyldehydroalanine. The thiolation (T) or peptidyl carrier protein (PCP) domain then covalently binds the activated amino acid via a phosphopantetheine arm. Finally, the condensation (C) domain catalyzes the formation of the peptide bond between the amino acid on its own module and the growing peptide chain attached to the previous module.

Polyketide Synthases (PKSs) are structurally and functionally similar to NRPSs and are responsible for the synthesis of the unique C20 amino acid, 3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid (Adda), a key component of all microcystins, including the YR variant. nih.govnih.gov The PKS modules utilize short-chain carboxylic acids as building blocks.

The integrated action of the NRPS and PKS modules, arranged in a specific order, ensures the precise assembly of the amino and organic acid precursors into the final this compound structure. The process concludes with a thioesterase (TE) or cyclization domain that releases the heptapeptide (B1575542) and catalyzes its cyclization.

mcy Gene Cluster and its Role in this compound Production

The genetic blueprint for the NRPS and PKS multienzyme complex is located within the microcystin synthetase (mcy) gene cluster. crdeepjournal.orgmdpi.com In microcystin-producing cyanobacteria, such as certain strains of Microcystis aeruginosa and Aphanizomenon flos-aquae known to produce this compound, this gene cluster contains all the necessary genes for the biosynthesis and transport of the toxin. nih.govnih.gov

The mcy gene cluster is typically around 55 kilobases in length and consists of 10 genes, designated mcyA through mcyJ. crdeepjournal.orgmdpi.com These genes are organized into two divergently transcribed operons, mcyA-C and mcyD-J. researchgate.net The products of these genes include the core NRPS and PKS enzymes, as well as tailoring enzymes that modify the peptide structure, and a putative transporter protein.

The table below summarizes the proposed functions of the genes within the mcy cluster in the context of this compound biosynthesis.

GeneProposed Function in Microcystin Biosynthesis
mcyANRPS module involved in the incorporation of D-Alanine and L-Tyrosine.
mcyBNRPS module responsible for adding D-iso-Aspartic acid.
mcyCNRPS module for the incorporation of L-Arginine.
mcyDPKS module involved in the synthesis of the Adda side chain.
mcyEHybrid NRPS/PKS module that incorporates D-Glutamic acid and continues Adda synthesis.
mcyFRacemase, likely involved in converting L-amino acids to their D-isomers.
mcyGHybrid NRPS/PKS that initiates the biosynthesis of the Adda precursor.
mcyHPutative ABC transporter involved in the export of microcystin.
mcyIPutative dehydratase.
mcyJPutative O-methyltransferase involved in the modification of the Adda moiety.

Genetic variations within the mcy gene cluster, particularly in the adenylation domains of the NRPS modules, are responsible for the production of different microcystin variants. nih.gov For this compound, the A domain of the mcyA gene is specific for Tyrosine.

Transcriptional Regulation of mcy Genes

The expression of the mcy gene cluster is not constitutive but is instead tightly regulated at the transcriptional level by a complex interplay of regulatory proteins that respond to various intracellular and environmental cues. This regulation ensures that the significant energy and resource investment required for microcystin synthesis occurs under optimal conditions.

Role of Nitrogen-Responsive Regulators (NtcA)

The nitrogen-responsive regulator, NtcA, is a key global transcription factor in cyanobacteria that plays a crucial role in controlling nitrogen metabolism. nih.govnih.gov NtcA has been shown to directly influence the transcription of the mcy genes. nih.gov Under conditions of nitrogen limitation, the expression of ntcA itself increases. nih.gov The NtcA protein can then bind to specific recognition sites in the promoter region between the mcyA and mcyD operons, thereby modulating their transcription. nih.govresearchgate.net

The regulatory effect of NtcA on mcy gene expression is linked to the cellular carbon-to-nitrogen balance. wrc.org.za An excess of carbon skeletons, which can occur during nitrogen starvation, leads to an accumulation of 2-oxoglutarate. This molecule acts as a co-activator for NtcA, enhancing its binding to target promoters, including those of the mcy genes. wrc.org.za This suggests that under nitrogen-depleted conditions, where the cell has an abundance of carbon fixed through photosynthesis, the machinery for producing nitrogen-rich compounds like this compound may be upregulated.

Influence of Ferric Uptake Regulators (FurA) and Redox-Active Photoreceptors (RcaA)

In addition to nitrogen status, the expression of the mcy gene cluster is also influenced by the availability of iron and the cellular redox state, mediated by regulators such as the Ferric Uptake Regulator (FurA) and redox-active photoreceptors.

The FurA protein is a global regulator that controls iron homeostasis in cyanobacteria. It has been demonstrated that FurA can bind to the promoter region of the mcyD gene, suggesting a direct role in regulating microcystin synthesis in response to iron availability. mdpi.com Iron is an essential cofactor for many enzymes involved in photosynthesis and respiration, and its limitation can induce oxidative stress. The regulation of mcy genes by FurA may therefore be part of a broader stress response. For instance, exposure to copper, which can disrupt iron-sulfur clusters and induce an iron-stress-like response, has been shown to increase microcystin production in a FurA-dependent manner. mdpi.comnih.gov

Light, as the primary energy source for cyanobacteria, also plays a critical role in regulating microcystin production. While the precise role of specific photoreceptors like RcaA in directly regulating mcy gene expression is still an area of active research, it is clear that light intensity and quality affect the transcriptional activity of the mcy cluster.

Environmental Factors Affecting Gene Expression

The production of this compound is ultimately dictated by a suite of environmental factors that influence the expression of the mcy gene cluster, often through the regulatory networks described above. nih.gov The interplay of these factors can determine the toxicity of cyanobacterial blooms.

The following table summarizes the influence of key environmental factors on the expression of mcy genes and the production of microcystins.

Environmental FactorInfluence on mcy Gene Expression and Microcystin Production
Light High light intensity generally leads to an increase in the transcription of mcy genes. who.int This may be a response to the increased photosynthetic activity and potential for oxidative stress under high irradiance.
Temperature Optimal temperatures for cyanobacterial growth, typically between 20°C and 25°C, are also favorable for microcystin production. who.int
Nutrients Nutrient availability, particularly nitrogen and phosphorus, is a critical determinant of microcystin production. nih.gov Nitrogen limitation can lead to an upregulation of mcy gene expression, mediated by NtcA. nih.gov High phosphorus levels have also been correlated with increased toxin concentrations. nih.gov
pH The pH of the surrounding water can influence cyanobacterial growth and, consequently, toxin production. Most microcystin-producing species favor slightly alkaline conditions (pH 6-9). who.int

The community structure of cyanobacteria, which is influenced by these environmental factors, will also determine the prevalence of this compound. For example, the dominance of Aphanizomenon flos-aquae, a known producer of this compound, can be favored by specific nitrogen source availability. nih.gov

Risk Assessment and Management Strategies in Research Contexts

Ecological Risk Assessment

Research has shown that the concentration of microcystins, including MC-YR, in polluted waters can be a critical factor for ecosystem health. nih.gov For instance, in the Yongjiang River, China, total concentrations of MC-YR were found to vary from 0.0329 to 0.1433 μg/L. nih.gov The presence of MC-YR and other microcystin (B8822318) variants in water bodies can lead to bioaccumulation in aquatic organisms, potentially moving up the food chain. nih.govoup.com Studies have documented the adverse effects of microcystins on a range of aquatic life, including algae, macrophytes, zooplankton, and fish. oup.com The toxicity can manifest as altered behavior, inhibited growth, reduced fecundity, and even mortality. nih.gov

The risk assessment process considers the exposure concentrations of MC-YR in the environment and the toxicological endpoints for various aquatic species. While much of the available toxicological data pertains to Microcystin-LR (MC-LR), the structural similarity and known toxicity of other variants like MC-YR necessitate a cautious approach to risk management. oup.comca.gov The World Health Organization (WHO) has established a provisional guideline value of 1 μg/L for total MC-LR in drinking water, which is often used as a reference point in broader ecological risk assessments due to the co-occurrence of different microcystin congeners. mdpi.comiwaponline.com

Table 1: Environmental Concentrations of Microcystin YR

Location Concentration Range (μg/L)
Yongjiang River, China 0.0329 - 0.1433

This table is interactive. Click on the headers to sort the data.

Toxicological Risk Assessment in Experimental Models

Toxicological studies in experimental models are crucial for understanding the mechanisms of MC-YR toxicity and for assessing its potential risk to animal and human health. While research on MC-YR is less extensive compared to MC-LR, available studies indicate similar toxicological effects. ca.gov

In vitro studies using fish cell lines have provided insights into the cytotoxic effects of MC-YR. One study investigated the toxic effects of MC-YR on the fish cell line PLHC-1, derived from hepatocellular carcinoma of the topminnow, and the fibroblast-like cell line RTG-2 from rainbow trout gonads. researchgate.net The study found that MC-YR induced morphological and biochemical changes in both cell lines after 48 hours of exposure. The most sensitive endpoint was the reduction of total protein content, with EC50 values of 35 µM for PLHC-1 cells and 67 µM for RTG-2 cells. researchgate.net Observed morphological changes included an increase in pyknotic cells, cell rounding, reduced cell number and size, hydropic degeneration, and cell death primarily through necrosis, with some apoptosis. researchgate.net These findings suggest that the liver-derived cell line (PLHC-1) is more sensitive to MC-YR exposure than the gonadal cell line (RTG-2). researchgate.net

Preclinical rodent models have been extensively used to study the toxicokinetics and pathophysiology of microcystins, with MC-LR being the most studied variant. nih.govresearchgate.net These studies reveal that the primary target organs for microcystin toxicity are the intestine, liver, and kidney. nih.govresearchgate.net The molecular toxicology involves the inhibition of protein phosphatases, induction of oxidative stress, and subsequent cell death through apoptosis and necrosis. nih.govresearchgate.net Although specific LD50 values for MC-YR in rodents are not as widely reported as for MC-LR, the shared mechanism of action suggests a similar profile of hepatotoxicity. ca.gov

Table 2: Toxicological Effects of this compound in an In Vitro Fish Cell Line Model

Cell Line Endpoint EC50 Value
PLHC-1 Total Protein Content Reduction 35 µM
RTG-2 Total Protein Content Reduction 67 µM

This table is interactive. Click on the headers to sort the data.

Development of Bioremediation and Detoxification Strategies

The widespread contamination of water resources with microcystins has spurred the development of effective bioremediation and detoxification strategies. Biodegradation by naturally occurring microorganisms is considered a highly efficient, cost-effective, and environmentally friendly approach for removing these toxins. mdpi.comnih.govnih.gov

Several bacterial strains have been identified that can degrade MC-YR. For instance, strains of Klebsiella sp. (TA13, TA14, and TA19) isolated from Lake Kasumigaura in Japan demonstrated the ability to effectively degrade MC-YR, along with MC-RR and MC-LR, within 10 hours under various temperature and pH conditions. nih.gov The highest degradation activity was observed at 40°C. nih.gov Another promising bacterium is Sphingopyxis sp. USTB-05, which was shown to completely eliminate an initial concentration of 14.8 mg/L of MC-YR within 10 hours using its crude enzymes. mdpi.complos.org

The enzymatic degradation pathway of MC-YR by Sphingopyxis sp. USTB-05 has been elucidated. plos.org The process involves at least four enzymes. Initially, a microcystinase converts the cyclic MC-YR into a linear form. Subsequently, a serine protease cleaves the peptide bond between alanine (B10760859) and tyrosine, producing a tetrapeptide and a tripeptide. Further degradation by a peptidase and another enzyme breaks down these peptides into smaller, non-toxic components. plos.org The gene responsible for the initial linearization of microcystins, mlrA, has been identified in several degrading bacteria, including the Klebsiella species mentioned. nih.gov

Beyond biodegradation, other detoxification strategies are being explored. Photocatalytic oxidation using titanium dioxide (TiO2) has shown potential for destroying microcystins. dss.go.th While much of this research has focused on MC-LR, the structural similarities among microcystins suggest this method could be effective for MC-YR as well. dss.go.th However, biodegradation remains a key focus due to its sustainability and minimal production of harmful byproducts. researchgate.netjlakes.org The immobilization of microcystin-degrading bacteria on various supports is also being investigated to enhance their operational stability and reusability in water treatment systems. nih.gov

Table 3: Bacterial Strains with Demonstrated this compound Degradation Capability

Bacterial Strain Source Degradation Time Initial MC-YR Concentration
Klebsiella sp. TA13 Lake Kasumigaura, Japan 2 hours (at 40°C) Not specified
Klebsiella sp. TA14 Lake Kasumigaura, Japan 6 hours (at 40°C) Not specified
Klebsiella sp. TA19 Lake Kasumigaura, Japan 6 hours (at 40°C) Not specified
Sphingopyxis sp. USTB-05 Not specified 10 hours 14.8 mg/L

This table is interactive. Click on the headers to sort the data.

Q & A

Q. Basic Research Focus

  • Storage : Maintain standards at 0–6°C in 20% methanol to prevent degradation .
  • Purity verification : Use UV-Vis spectroscopy (λ = 238 nm) and LC-MS to confirm >90% purity .
  • Dilution series : Prepare fresh dilutions for each batch to minimize solvent evaporation effects .

How can researchers address gaps in understanding the environmental persistence of this compound post-bloom?

Q. Advanced Research Focus

  • Longitudinal studies : Monitor water and sediment for 6–12 months post-bloom using LC-MS/MS and qPCR to track degradation kinetics and cyanobacterial gene persistence .
  • Photolysis experiments : Exclude samples to sunlight/UV and quantify degradation products (e.g., linearized microcystins) via HPLC-PDA .
  • Ecotoxicity assays : Assess residual toxin effects on Daphnia magna or zebrafish embryos to evaluate ecological risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.